Glycerin 1-(5-oxodecanoate)
Description
Glycerin 1-(5-oxodecanoate) is a monoester derivative of glycerin, where the hydroxyl group at the first carbon of glycerol is esterified with 5-oxodecanoic acid. This compound combines the hydrophilic properties of glycerin with the lipophilic characteristics of the 5-oxodecanoate chain.
Properties
CAS No. |
116870-10-1 |
|---|---|
Molecular Formula |
C13H24O5 |
Molecular Weight |
260.33 |
IUPAC Name |
2,3-dihydroxypropyl 5-oxodecanoate |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-6-11(15)7-5-8-13(17)18-10-12(16)9-14/h12,14,16H,2-10H2,1H3 |
InChI Key |
UEAQESMQMGBZHC-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)CCCC(=O)OCC(CO)O |
Origin of Product |
United States |
Chemical Reactions Analysis
General Reactivity of Glycerol Esters
Glycerol esters, including those with ketone-functionalized acyl chains (e.g., 5-oxodecanoate), typically exhibit reactivity influenced by:
-
Ester hydrolysis (acid- or base-catalyzed).
-
Oxidation/reduction of the ketone group.
-
Nucleophilic substitution at the carbonyl carbon.
-
Thermal decomposition under high-temperature conditions.
Key Reaction Pathways:
| Reaction Type | Conditions | Products | Catalysts/Agents |
|---|---|---|---|
| Hydrolysis | Acidic or alkaline aqueous solutions | Glycerol + 5-oxodecanoic acid | H₂SO₄, NaOH |
| Reduction of Ketone | H₂, high pressure | Glycerol 1-(5-hydroxydecanoate) | Raney Ni, PtO₂ |
| Oxidation | O₂ or peroxides | Glycerol 1-(5-oxo-decanedioate) | Metal oxides (e.g., MnO₂) |
| Transesterification | Alcohols, acid/base catalysts | New glycerol esters | H₂SO₄, NaOMe |
Glycerol Etherification and Esterification
-
Glycerol esters with long-chain fatty acids (e.g., laurate, stearate) undergo acid-catalyzed etherification with alcohols like isobutene, forming branched ethers (e.g., glycerol tert-butyl ethers) .
-
Selectivity : Primary hydroxyl groups (sn-1/sn-3) react preferentially over secondary (sn-2) positions in enzymatic esterification .
Oxidative Pathways
-
Ketone groups in fatty acid chains (e.g., 5-oxodecanoate) are susceptible to Baeyer-Villiger oxidation , forming lactones or esters under peracid conditions .
-
Manganese-based catalysts (e.g., KMnO₄) promote cleavage of α,β-unsaturated ketones, as seen in glycerol oxidation reactions .
Thermal Stability
-
Glycerol esters decompose at temperatures >200°C, releasing CO₂ , water, and fragmented hydrocarbons. For example, glycerol permanganate reactions produce Mn₂O₃ and K₂CO₃ as residues .
Base-Catalyzed Hydrolysis
Catalytic Hydrogenation
Enzymatic Modification
-
Lipases (e.g., Candida antarctica lipase B) may catalyze transesterification with alcohols or hydrolysis in biphasic systems .
Research Gaps and Recommendations
-
Synthetic Routes : No studies explicitly detail the synthesis or characterization of glycerin 1-(5-oxodecanoate). Proposed methods could involve Steglich esterification (DCC/DMAP) of glycerol and 5-oxodecanoic acid.
-
Analytical Challenges : Detection of ketone-containing esters may require advanced techniques like GC-MS or ¹³C NMR to resolve carbonyl signals .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: Likely $ C{13}H{24}O_5 $ (glycerin backbone + decanoate chain with ketone group).
- Reactivity : The ketone group at position 5 may enhance susceptibility to nucleophilic attacks or hydrogen bonding, influencing applications in catalysis or specialty surfactants .
Comparison with Structural Analogs
Glyceryl 1-Caprate-3-Caprylate
- Structure : Diester of glycerin with capric acid (C10) at position 1 and caprylic acid (C8) at position 3 .
- Molecular Weight: Higher than Glycerin 1-(5-oxodecanoate) due to two ester groups.
- Applications : Used as an emulsifier in cosmetics and pharmaceuticals due to its balanced lipophilic-hydrophilic profile .
- Key Difference: Lacks the oxo group, reducing chemical reactivity compared to Glycerin 1-(5-oxodecanoate).
Glycerol 3-Oxododecanoate
- Structure: Monoester with a 3-oxododecanoate chain (C12 with ketone at position 3) .
- Molecular Weight : $ C{15}H{28}O_5 $, larger due to the longer fatty acid chain.
- Applications : Investigated for surfactant and blending applications; the oxo group may improve biodegradability .
- Key Difference : Position of the oxo group (C3 vs. C5) and chain length affect solubility and interaction with biological systems.
Ethyl 5-Oxodecanoate
Glyceryl Palmitostearate
- Structure: Mixture of mono-, di-, and triglycerides of C16 and C18 fatty acids .
- Applications : Sustained-release agent in tablets; biodegradable matrix for drug delivery .
- Key Difference: Lack of oxo groups and complex mixture of esters reduce specificity in reactivity compared to Glycerin 1-(5-oxodecanoate).
Data Table: Comparative Analysis
Q & A
Q. What is the molecular structure of Glycerin 1-(5-oxodecanoate), and how do its functional groups influence reactivity?
Methodological Answer: The compound’s structure comprises a glycerol backbone esterified at the 1-position with 5-oxodecanoic acid. Key functional groups include a ketone (5-oxo) and ester linkage, which dictate its hydrophobicity, stability under acidic/basic conditions, and reactivity in nucleophilic acyl substitutions. Structural confirmation requires NMR to identify carbonyl (C=O) and ester (C-O) carbons, complemented by IR spectroscopy for ketone (1700–1750 cm) and ester (∼1250 cm) stretches .
Q. What established synthetic routes exist for Glycerin 1-(5-oxodecanoate), and how do yields vary under different conditions?
Methodological Answer: Common methods include:
- Steglich esterification: Reacting 5-oxodecanoic acid with glycerol using DCC/DMAP, achieving ~70–80% yields.
- Enzymatic catalysis: Lipases (e.g., Candida antarctica) in non-aqueous solvents, yielding 60–75% with higher enantioselectivity .
Comparative studies suggest solvent polarity (e.g., THF vs. toluene) and temperature (40–60°C) critically impact reaction efficiency.
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing Glycerin 1-(5-oxodecanoate)?
Methodological Answer:
- NMR (, ): Resolves ester regiochemistry and ketone position. DEPT-135 confirms CH and CH groups in the decanoate chain .
- Mass Spectrometry (HRMS): ESI-MS in positive ion mode identifies the molecular ion [M+H] and fragments (e.g., loss of glycerol moiety).
- HPLC: Reverse-phase C18 columns with UV detection (210 nm) assess purity, while GC-MS quantifies volatile derivatives .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized for high-purity Glycerin 1-(5-oxodecanoate synthesis?
Methodological Answer: Use Box-Behnken experimental design to evaluate interactions between:
Q. How do computational methods predict the reactivity of Glycerin 1-(5-oxodecanoate in novel reactions (e.g., catalytic hydrogenation)?
Methodological Answer:
- DFT calculations (Gaussian 16): Model electron density around the ketone group to predict reduction potential.
- Molecular docking (AutoDock Vina): Simulate interactions with catalysts (e.g., Pd/C) to assess hydrogenation efficiency.
Benchmark against experimental data (e.g., NMR monitoring of ketone-to-alcohol conversion) validates computational accuracy .
Q. How can contradictions in stability data (e.g., hydrolytic degradation rates) across studies be resolved?
Methodological Answer:
- Controlled reproducibility studies: Standardize buffer systems (pH 7.4 vs. 2.0) and temperature (25°C vs. 37°C).
- Meta-analysis: Use statistical tools (e.g., R’s metafor) to aggregate data, identifying outliers and confounding variables (e.g., trace metal impurities).
Discrepancies often arise from uncontrolled humidity or solvent purity; Karl Fischer titration ensures anhydrous conditions .
Q. What strategies validate the biological activity of Glycerin 1-(5-oxodecanoate derivatives without prior literature?
Methodological Answer:
- High-throughput screening (HTS): Test derivatives in enzyme inhibition assays (e.g., lipoxygenase) with IC determination.
- Structure-activity relationship (SAR): Correlate substituent effects (e.g., chain length) with bioactivity using multivariate regression.
Cross-validate with in silico ADMET predictions (SwissADME) to exclude false positives .
Q. Tables for Reference
Table 1: Key Parameters for Synthesis Optimization (Box-Behnken Design)
| Variable | Low Level | Mid Level | High Level |
|---|---|---|---|
| Glycerol concentration | 0.333 mL | 0.500 mL | 0.666 mL |
| Temperature | 200°C | 300°C | 400°C |
| Reaction time | 30 min | 60 min | 90 min |
Table 2: Common Analytical Techniques and Applications
| Technique | Application | Critical Data Output |
|---|---|---|
| NMR | Ester/ketone carbon identification | δ 170–175 ppm (C=O) |
| HPLC-UV | Purity assessment (>98%) | Retention time ±0.1 min |
| HRMS | Molecular ion confirmation | m/z 258.193 [M+H] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
